molecular formula C10H20N2O2 B6631732 N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide

Cat. No. B6631732
M. Wt: 200.28 g/mol
InChI Key: MCJSYWKYCDHMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. A-836,339 has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide involves the activation of the CB2 receptor, which leads to the modulation of various physiological and biochemical processes. The CB2 receptor is involved in the regulation of immune function, inflammation, and pain. Activation of the CB2 receptor by N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has been shown to reduce pain and inflammation in preclinical models.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, modulate immune function, and improve cognitive function. N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has also been shown to have anxiolytic and antidepressant effects in preclinical models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide in lab experiments is its high affinity and selectivity for the CB2 receptor, which allows for specific modulation of this receptor. Another advantage is its well-established synthesis method, which allows for high yield and purity of the compound. However, one limitation of using N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide. One potential direction is the investigation of its potential therapeutic effects in various medical conditions such as pain, inflammation, and neurodegenerative diseases. Another direction is the development of novel analogs of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide with improved pharmacological properties. Additionally, the elucidation of the molecular mechanisms underlying the effects of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide may provide insights into the development of new therapies for various medical conditions.
Conclusion
In conclusion, N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. Its high affinity and selectivity for the CB2 receptor make it a promising candidate for therapeutic development. The synthesis method of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has been optimized for high yield and purity, and its potential therapeutic effects have been investigated in several preclinical studies. Further research is needed to fully elucidate the potential therapeutic effects of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide and its underlying mechanisms of action.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide involves the reaction of 2-methylpiperidine-2-carboxylic acid with 3-chloro-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide. The synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has been studied extensively for its potential use in the treatment of various medical conditions such as pain, anxiety, and depression. It has been shown to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide has been used in several preclinical studies to investigate its potential therapeutic effects.

properties

IUPAC Name

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(5-2-3-7-12-10)9(14)11-6-4-8-13/h12-13H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJSYWKYCDHMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-2-methylpiperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.